molecular formula C18H21FN4O B5497070 2-{1-[(3-ethyl-5-isoxazolyl)methyl]-2-piperidinyl}-5-fluoro-1H-benzimidazole

2-{1-[(3-ethyl-5-isoxazolyl)methyl]-2-piperidinyl}-5-fluoro-1H-benzimidazole

Cat. No.: B5497070
M. Wt: 328.4 g/mol
InChI Key: LHXDQYPWYYAUFY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isoxazole ring, a piperidine ring, and a benzimidazole ring. The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The benzimidazole ring is a fused ring structure that includes a benzene ring and an imidazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring could potentially participate in hydrogen bonding due to the presence of the nitrogen and oxygen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the isoxazole ring can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the isoxazole ring could potentially increase the compound’s polarity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if this compound were to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds with similar structures can be harmful if swallowed, cause skin irritation, and may be harmful to the environment .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if this compound shows promising biological activity, it could be further studied for potential use as a drug .

Properties

IUPAC Name

3-ethyl-5-[[2-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-2-13-10-14(24-22-13)11-23-8-4-3-5-17(23)18-20-15-7-6-12(19)9-16(15)21-18/h6-7,9-10,17H,2-5,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDQYPWYYAUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN2CCCCC2C3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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